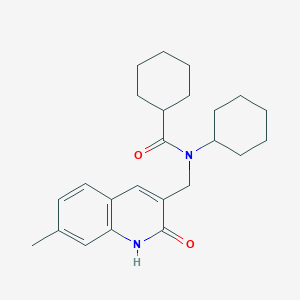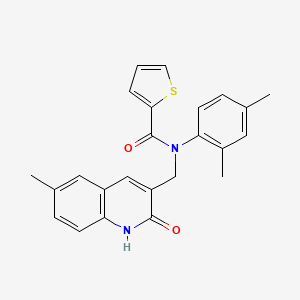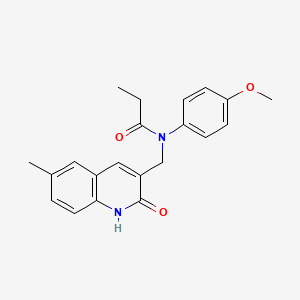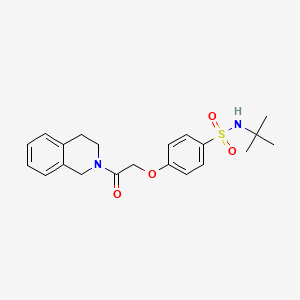
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as CCG-203971, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments. This compound has been shown to possess high purity and stability, which makes it suitable for various biological assays. Additionally, the synthesis of this compound is relatively straightforward and can be optimized for high yield and purity. However, there are also some limitations to the use of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide in lab experiments. For example, this compound may have off-target effects that could confound experimental results. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental contexts.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. One potential direction is to further investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, more research is needed to determine the efficacy and safety of this compound in animal models and clinical trials. Furthermore, the development of novel analogs of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide could lead to the discovery of more potent and selective compounds for various biological applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 2-hydroxy-7-methylquinoline in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with cyclohexylamine to form the desired product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-17-12-13-19-15-20(23(27)25-22(19)14-17)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h12-15,18,21H,2-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBLTNSIHLWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)




![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)





![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)